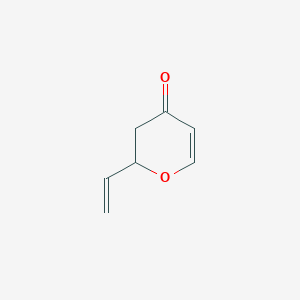

2-Vinyl-2H-pyran-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-7-5-6(8)3-4-9-7/h2-4,7H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIIBZRKGQNPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC(=O)C=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Vinyl 2h Pyran 4 3h One and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for 2-vinyl-2H-pyran-4(3H)-one derivatives often involve the stepwise construction of the pyranone ring followed by the introduction or modification of the vinyl substituent. These methods provide a high degree of control over the final molecular architecture.

Cyclization Reactions for Pyranone Ring Formation

The formation of the pyranone ring is a critical step in the synthesis of these compounds. Various cyclization strategies have been employed to achieve this transformation. One notable method is the palladium(II)-mediated oxidative cyclization of β-hydroxyenones, which provides a route to 2,3-dihydro-4H-pyran-4-ones. This approach is attractive due to the ready availability of the starting enones and the potential for enantioselective synthesis. researchgate.net

Another approach involves the thermal cyclocondensation of 2-(pent-4-enamido)benzamides to form 2-(but-3-en-1-yl)quinazolin-4(3H)-ones, which can then undergo a PIFA-initiated oxidative 5-exo-trig cyclization. While this specific example leads to a fused pyrrolo[1,2-a]quinazolin-5(1H)-one system, the underlying principle of intramolecular cyclization of an unsaturated precursor is a relevant strategy for pyranone synthesis. nih.gov

Furthermore, gold(I) catalysis has been utilized in the reaction of acetylketene, generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal acetylenes to yield 2-methyl-pyran-4-one derivatives. This method proceeds via a [4+2] cycloaddition mechanism. researchgate.net

A two-step process involving Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr₂-catalyzed lactonization has also been developed for the synthesis of 6-alkyl-2H-pyran-2-ones. nih.gov

Aldol (B89426) Condensation Approaches

Aldol condensation is a cornerstone of carbon-carbon bond formation and a primary method for the synthesis of 2-vinyl-substituted 4-pyrones. mdpi.comnih.gov This approach typically involves the reaction of a 2-methyl-4-pyrone with an aromatic aldehyde in the presence of a base. The initial aldol addition product, a β-hydroxy ketone, can then undergo dehydration to yield the α,β-unsaturated vinyl pyranone. magritek.commasterorganicchemistry.com

The general mechanism involves the deprotonation of the acidic α-proton of the methyl group on the pyranone ring to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide and elimination of a water molecule yields the final this compound derivative. masterorganicchemistry.comgoogle.com The reaction can be influenced by factors such as the nature of the base, the solvent, and the reaction temperature.

Enamination Reactions at Active Sites

A highly effective method for the synthesis of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one derivatives involves the enamination of 2-methyl-4-pyrones using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.comnih.govnih.gov This reaction functionalizes the active methyl group, introducing a dimethylaminovinyl substituent that can serve as a versatile synthetic handle for further transformations.

The reaction is typically carried out at elevated temperatures, and the choice of base can influence the reaction efficiency. N-Methylimidazole (NMI) has been shown to promote this transformation. mdpi.com The sensitivity of this reaction to the substituents on the pyranone ring has been noted, with electron-withdrawing groups sometimes leading to lower yields. mdpi.comnih.gov

| Starting Pyrone | Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2-(tert-butyl)-6-methyl-4H-pyran-4-one | tert-Butyl | 15 | 72 |

| 2-methyl-6-phenyl-4-pyrone | Phenyl | 12 | 53 |

| 2-methyl-6-trifluoromethyl-4-pyrone | Trifluoromethyl | 5 | 12 |

| Methyl 6-methylcomanate | CO₂Me | 4 | - |

| 2,6-dimethyl-4-pyrone | Methyl | 15 | 17 (mono-enamination) |

Multi-Component and Domino Reaction Pathways

Multi-component and domino reactions offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single synthetic operation. These strategies have been applied to the synthesis of complex pyranone-containing structures.

Catalyzed Multi-Component Cyclizations

Multi-component reactions (MCRs) are powerful tools for the synthesis of heterocyclic compounds, including pyran derivatives. bohrium.comresearchgate.net These reactions involve the combination of three or more starting materials in a one-pot process to form a complex product that incorporates structural elements from each of the reactants. Various catalysts, including biocatalysts like bovine serum albumin (BSA), have been employed to facilitate these transformations under mild and environmentally friendly conditions. encyclopedia.pub

For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a three-component reaction of an aldehyde or ketone, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one, catalyzed by BSA. The proposed mechanism involves the formation of an iminium ion from the aldehyde and the enzyme, followed by a Knoevenagel condensation with malononitrile and a subsequent Michael addition and cyclization with the pyrazolone. encyclopedia.pub While not directly yielding this compound, these MCRs demonstrate the potential for the rapid assembly of complex pyran-containing scaffolds.

Pericyclic Domino Manifolds in Pyran Synthesis

Pericyclic reactions, which proceed through a cyclic transition state, can be orchestrated in a domino fashion to construct complex molecular architectures with high stereocontrol. core.ac.uk These reactions are concerted, meaning they occur in a single step without the formation of intermediates. core.ac.uk

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent example of a pericyclic reaction that can be employed in the synthesis of six-membered rings. Vinyl-substituted heteroaromatics can act as dienes in these reactions. For example, 4-vinyl-2H-1-benzopyran-2-ones have been shown to react with electron-poor dienophiles in thermal Diels-Alder cycloadditions to provide access to coumarin-based polycycles. researchgate.net Although this example involves a fused pyranone system, the principle of utilizing a vinyl-substituted pyranone as a diene in a pericyclic reaction is a key strategy.

Base-Promoted Selective Syntheses

Base-promoted reactions are a cornerstone in the synthesis of pyranone derivatives, often employing a domino or one-pot approach to construct the heterocyclic ring with high efficiency. These methods typically involve the base-catalyzed condensation of activated methylene compounds with various electrophiles, followed by intramolecular cyclization.

A notable example is the enamination of 2-methyl-4-pyrones using N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base like N-methylimidazole (NMI). This reaction functionalizes the active methyl group to form a vinylogous system. mdpi.comnih.gov The reaction conditions can be optimized to achieve good yields, as demonstrated in the synthesis of (E)-2-(2-(dimethylamino)vinyl)-6-phenyl-4H-pyran-4-one, which proceeds in a 53% yield. mdpi.com The choice of base and reaction temperature are critical parameters in controlling the reaction outcome and yield. nih.gov For instance, the yield of 2-(tert-butyl)-6-((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one was significantly improved from 15% to 72% by adjusting the amount of NMI and the reaction time. nih.gov

Another powerful base-promoted strategy is the domino reaction of α-aroylketene dithioacetals with malononitrile. acs.org This method allows for the synthesis of highly functionalized 2-oxo-2H-pyran-3-carbonitriles. The reaction proceeds via a series of consecutive steps including addition-elimination, intramolecular cyclization, and ring-opening/closing sequences. The use of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) is crucial for promoting the initial nucleophilic attack and subsequent cyclization. acs.org This approach is highly selective and provides access to a diverse range of pyranone derivatives in excellent yields.

The table below summarizes the key aspects of these base-promoted synthetic methodologies.

| Starting Materials | Base/Solvent | Product | Yield (%) | Reference |

| 2-(tert-butyl)-6-methyl-4H-pyran-4-one, DMF-DMA | NMI / - | 2-(tert-butyl)-6-((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one | 72 | nih.gov |

| 2-methyl-6-phenyl-4H-pyran-4-one, DMF-DMA | NMI / - | (E)-2-(2-(dimethylamino)vinyl)-6-phenyl-4H-pyran-4-one | 53 | mdpi.com |

| 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, malononitrile | KOH / DMF | 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | 87 | acs.org |

| 3-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, malononitrile | KOH / DMF | 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | 82 | acs.org |

Asymmetric and Stereoselective Synthesis

The synthesis of chiral this compound derivatives is of great interest due to their potential as intermediates in the synthesis of complex natural products. Consequently, significant efforts have been directed towards the development of asymmetric and stereoselective methods to control the stereochemistry of the pyranone ring.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. In the context of pyranone synthesis, NHCs have been utilized to catalyze cycloaddition reactions, affording dihydropyranones with high enantioselectivity. mdpi.com For example, NHC catalysis can be employed in the enantioselective annulation of α,β-unsaturated aldehydes with pyrazolones to yield dihydropyranone derivatives. mdpi.com

While direct NHC-catalyzed synthesis of this compound has not been extensively reported, the existing methodologies for related structures highlight the potential of this approach. The versatility of NHC catalysis allows for various reaction pathways, including [3+3] and [4+2] cycloadditions, which could be adapted for the synthesis of vinyl-substituted pyranones. mdpi.com A key feature of NHC catalysis is the in situ generation of reactive intermediates, such as the Breslow intermediate, which can then participate in stereoselective bond-forming reactions. mdpi.com

The following table presents examples of NHC-catalyzed synthesis of pyranone-related structures, illustrating the potential of this methodology.

| Reactants | Catalyst/Base | Product Type | Enantiomeric Excess (%) | Reference |

| α,β-Unsaturated aldehyde, Pyrazolone | NHC / Base | Dihydropyranone | >90 | mdpi.com |

| α,β-Unsaturated aldehyde, Selenyl vinyl ketone | NHC / Cs2CO3 | Selenylated dihydropyranone | High | mdpi.com |

Diastereoselective synthesis of pyranones often relies on substrate control or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. A scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, which features a diastereoselective copper-catalyzed Grignard addition to install a methyl group with high stereocontrol. researchgate.net This approach demonstrates the ability to control the relative stereochemistry of substituents on the pyranone ring.

Another example is the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov This transformation proceeds with high diastereoselectivity, yielding a single diastereomer of the product. These examples, while not directly producing vinyl pyranones, showcase effective strategies for achieving high diastereoselectivity in the synthesis of the pyranone core.

Controlling the stereochemistry in the synthesis of vinyl pyranones is a significant challenge. One effective strategy involves the Prins cyclization, a powerful tool for the construction of tetrahydropyran rings. ijirt.org The stereoselective Prins cyclization of an oxonium ion generated from a vinylogous carbonate can be used to synthesize dihydropyran and tetrahydropyran derivatives with good stereocontrol. The stereochemical outcome is often dictated by the geometry of the starting ene-carbamate and the preference for a chair-like transition state during the cyclization of the oxocarbenium ion. ijirt.org

Furthermore, asymmetric annulation reactions can be employed to construct chiral pyran rings. For instance, a two-step process involving the catalytic asymmetric allylation of an aldehyde followed by reaction of the resulting alcohol with a second aldehyde can lead to the formation of disubstituted pyrans with high stereoselectivity. nih.gov These methods provide a foundation for the development of stereocontrolled syntheses of this compound and its derivatives.

Green Chemistry Approaches in Pyranone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of pyranone synthesis, this involves the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions.

Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing waste and improving atom economy. nih.gov The synthesis of pyran derivatives has been successfully achieved using various reusable and sustainable catalysts in MCRs. For example, magnetic nanoparticles functionalized with sulfonic acid dendrimers have been used as a heterogeneous catalyst for the synthesis of pyrans under solvent-free conditions. nih.gov This catalyst can be easily recovered and reused for several cycles without significant loss of activity.

Other green approaches include the use of nanocatalysts, such as titanium chloride bound to kaolin nanoparticles, for the synthesis of pyranone derivatives. nih.gov These catalysts often exhibit high efficiency and can be employed under mild reaction conditions. The development of such green synthetic protocols is crucial for the sustainable production of valuable chemical compounds like this compound.

The table below highlights some green chemistry approaches for the synthesis of pyran derivatives.

| Catalyst | Reaction Type | Green Aspects | Reference |

| Fe3O4@Xanthan gum | Multicomponent reaction | Reusable magnetic catalyst, solvent-free conditions | nih.gov |

| Magnetic lanthanum nanoparticles | Multicomponent reaction | High yield, short reaction time, catalyst recyclability | nih.gov |

| Titanium chloride on Kaolin nanoparticles | Multicomponent reaction | Nanocatalyst, efficient synthesis | nih.gov |

| Er(OTf)3 | Multicomponent reaction | Lewis acid catalyst, solvent-free reaction | nih.gov |

Chemical Reactivity and Transformations of 2 Vinyl 2h Pyran 4 3h One

Electrophilic and Nucleophilic Reactions of the Pyranone Ring

The pyranone ring in 2-Vinyl-2H-pyran-4(3H)-one possesses several electrophilic sites susceptible to nucleophilic attack. The presence of the electron-withdrawing carbonyl group and the oxygen heteroatom influences the electron distribution within the ring, rendering the carbon atoms at positions 2, 4, and 6 electrophilic. However, reactions with nucleophiles often favor pathways that involve the extended conjugated system.

Conjugate Additions (e.g., 1,6-conjugate addition)

A significant mode of reactivity for derivatives of this compound, particularly those with an activating group on the vinyl moiety, is the 1,6-conjugate addition. This reaction highlights the extended conjugation of the molecule, where the nucleophile adds to the terminal carbon of the vinyl group. For instance, 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones are highly reactive substrates that undergo 1,6-conjugate addition followed by the elimination of the dimethylamino group. isuct.ruisuct.ru

This reactivity has been demonstrated with both nitrogen and carbon nucleophiles. The reaction with N-nucleophiles, such as amines, and C-nucleophiles, like 2-methylindole, proceeds to yield substituted 4-pyrone structures. isuct.ru These transformations occur with high chemoselectivity, preserving the pyranone ring structure. isuct.ru The general mechanism involves the nucleophilic attack at the terminal carbon of the vinyl group, followed by a rearrangement of electrons and subsequent elimination of the leaving group.

Table 1: Examples of 1,6-Conjugate Addition Reactions

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Benzylamine (B48309) | Reflux in acetonitrile (B52724) | Substituted aminovinyl pyranone | isuct.ru |

| Aniline (B41778) | Room temperature | Substituted aminovinyl pyranone | isuct.ru |

| 2-Methylindole | Reflux in AcOH | Indolyl-substituted vinyl pyranone | isuct.ru |

Nucleophilic Substitutions

While direct nucleophilic substitution on the pyranone ring of 2H-pyran-4(3H)-one systems can be challenging and may lead to ring-opening, clockss.org a key reaction for activated derivatives like 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones is the nucleophilic substitution of the dimethylamino group. isuct.ruisuct.ru This reaction is a consequence of the 1,6-conjugate addition-elimination mechanism, where the initial addition of a nucleophile to the vinyl group ultimately leads to the displacement of the dimethylamino group.

This process allows for the functionalization of the side chain of the γ-pyrone. A variety of aliphatic and aromatic amines can be used to displace the dimethylamino group, leading to new conjugated push-pull systems. isuct.ruisuct.ru For example, the reaction of (E)-2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one with benzylamine in refluxing acetonitrile results in the formation of the corresponding benzylamino-substituted product in good yield. isuct.ru

Transformations Involving the Vinyl Moiety

The exocyclic vinyl group is a key site of reactivity in this compound, participating in a variety of transformations including cycloadditions, oxidations, and reductions.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition, Hetero-Diels-Alder)

The vinyl moiety, in conjunction with the pyranone ring, can participate in various cycloaddition reactions, acting as either a dienophile or as part of a diene system.

1,3-Dipolar Cycloaddition: Derivatives of this compound have been shown to undergo 1,3-dipolar cycloaddition reactions. Specifically, 2-(2-(dimethylamino)vinyl)-4-pyrones react with 1,3-dipoles, leading to the formation of novel heterocyclic systems. isuct.ruisuct.ru A notable example is the reaction with nitrile oxides, which proceeds via a cycloaddition-elimination mechanism to yield isoxazolyl-substituted 4-pyrones. isuct.ru In the case of substrates with two enamino moieties, the cycloaddition can occur at both sites. isuct.ru

Hetero-Diels-Alder Reactions: The conjugated system of this compound allows it to potentially act as a diene or a dienophile in Hetero-Diels-Alder reactions. While specific examples with this exact molecule are not extensively documented, the reactivity of similar structures provides insight. The pyran-2-one core is known to participate as a diene in Diels-Alder reactions. nih.gov Conversely, the vinyl group can act as a dienophile. Lewis acid-promoted Diels-Alder reactions of vinylpyridines and other vinylazaarenes with unactivated dienes have been shown to proceed with high yields and selectivity, suggesting that the vinyl group of this compound could similarly act as a dienophile, especially upon activation of the pyranone ring. nih.gov

Oxidation Pathways

The vinyl group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are limited, analogies can be drawn from the oxidation of other vinyl-substituted heterocycles and styryl pyrones. The oxidation of the vinyl group in chlorophyll (B73375) a derivatives to an aldehyde has been achieved under mild conditions using atmospheric oxygen in the presence of thiols as catalysts. isuct.ru This suggests that a similar transformation could be possible for this compound, potentially yielding a formyl-substituted pyranone.

Furthermore, oxidation of vinyl groups can be achieved using peroxides, often mediated by metal catalysts. For instance, the oxidation of terminal olefins to methyl ketones can be accomplished using hydrogen peroxide in the presence of a palladium catalyst. nih.gov The application of such methods to this compound could potentially lead to the formation of an acetyl-substituted pyranone.

Table 2: Potential Oxidation Pathways for the Vinyl Moiety

| Oxidizing System | Potential Product | Mechanistic Insight | Reference Analogy |

| O₂, Thiol catalyst | 2-Formyl-2H-pyran-4(3H)-one | Catalytic cycle involving thiol and oxygen | isuct.ru |

| H₂O₂, Pd catalyst | 2-Acetyl-2H-pyran-4(3H)-one | Wacker-type oxidation | nih.gov |

Reduction Pathways

The reduction of this compound can selectively target either the vinyl group or the enone functionality within the pyranone ring, depending on the chosen reducing agent and reaction conditions.

Reduction of the Vinyl Group: The carbon-carbon double bond of the vinyl group can be selectively reduced through catalytic hydrogenation. The use of palladium on carbon (Pd/C) catalysts for the liquid-phase hydrogenation of various O-, S-, and N-vinyl derivatives with molecular hydrogen under mild conditions has been shown to be effective, achieving complete conversion and high selectivity for the corresponding saturated analogues. mdpi.comresearchgate.net This suggests that this compound could be readily converted to 2-Ethyl-2H-pyran-4(3H)-one using this method.

Reduction of the Enone System: The α,β-unsaturated ketone (enone) system within the pyranone ring can also be a target for reduction. Conjugate reduction (1,4-reduction) of enones leads to the corresponding saturated ketone. researchgate.net Various methods are available for this transformation, including the use of metal catalysts with organic hydride donors or dihydrogen. researchgate.net For the complete reduction of an enone to a saturated alcohol, a two-step process involving the reduction of the double bond followed by the reduction of the carbonyl group can be employed. For example, catalytic hydrogenation can reduce the enone to a ketone, which can then be reduced to an alcohol using a reagent like sodium borohydride. stackexchange.com

Table 3: Potential Reduction Pathways

| Reagents and Conditions | Target Functionality | Product Type | Reference Analogy |

| H₂, Pd/C, room temp., 1 MPa | Vinyl C=C | 2-Ethyl-2H-pyran-4(3H)-one | mdpi.comresearchgate.net |

| Catalytic transfer hydrogenation | Enone C=C | 2-Vinyl-tetrahydropyran-4-one | researchgate.net |

| 1. Catalytic hydrogenation 2. NaBH₄ | Enone C=C and C=O | 2-Ethyl-tetrahydro-pyran-4-ol | stackexchange.com |

Structure Reactivity Relationships and Substituent Effects in 2 Vinyl 2h Pyran 4 3h One Derivatives

Impact of Substitution on Ring Stability and Reactivity

The stability of the 2H-pyran ring is a critical factor influencing its reactivity. Generally, monocyclic 2H-pyrans are considered unstable intermediates unless they are appropriately substituted. Research has shown that the presence of substituents, particularly at the C5 and C6 positions, is crucial for the stability of the 2H-pyran ring system researchgate.net. For instance, the installation of an ester group at the C5 position and another substituent at the C6 position has been found to impart stability to monocyclic 2H-pyrans researchgate.net.

In the context of 2-vinyl-2H-pyran-4(3H)-one derivatives, substituents can influence the electron density distribution within the pyranone ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. Electron-donating groups (EDGs) on the pyranone ring can increase the electron density, potentially activating the ring towards electrophilic substitution, although such reactions are not common for this class of compounds. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, making the ring more susceptible to nucleophilic attack. For example, the presence of an additional electron-withdrawing substituent at the C4 position of the pyrone ring can lead to the formation of merocyanines nih.gov.

The reactivity of the vinyl group is also significantly modulated by substituents. Electron-donating groups on the vinyl moiety can deactivate the double bond, reducing its participation in side reactions nih.gov. The nature of substituents on the pyranone ring can also influence the reactivity of exocyclic groups. For example, the enamination of 2-methyl-4-pyrones, a reaction that can lead to vinyl-substituted pyranones, is highly sensitive to the nature of substituents on the pyrone ring nih.govmdpi.com.

Electronic and Steric Effects of Substituents on Reaction Outcomes

The electronic and steric properties of substituents play a pivotal role in dictating the course and outcome of reactions involving this compound derivatives. These effects can influence reaction rates, regioselectivity, and stereoselectivity.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity of the pyranone system. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, making them more prone to nucleophilic attack. In contrast, electron-donating groups can increase the nucleophilicity of the ring oxygen and the α-carbon. In reactions involving the vinyl group, substituents that increase the electron density of the double bond can facilitate electrophilic addition reactions.

A study on the enamination of 2-methyl-4-pyrones to form vinyl-substituted derivatives demonstrated the sensitivity of the reaction to substituents. For instance, the reaction of 2-methyl-6-phenyl-4-pyrone proceeded smoothly, while the reaction of 2-methyl-6-trifluoromethyl-4-pyrone, which has a strong electron-withdrawing group, resulted in a low yield nih.gov. This highlights the significant impact of electronic effects on the feasibility of synthetic transformations.

| Substituent at C6 | Reaction Outcome (Enamination) | Reference |

| Phenyl | Good yield | nih.gov |

| Trifluoromethyl | Low yield | nih.gov |

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which can affect the approach of reagents and influence the stereochemical outcome of reactions. Bulky substituents can shield certain reactive sites, leading to regioselective reactions. For example, in cycloaddition reactions, the stereochemistry of the product is often dictated by the steric bulk of the substituents on both the diene and the dienophile.

In the context of annulation reactions to form pyranone rings, steric hindrance from ortho-substituents on aryl groups can lead to diminished yields nih.gov. Similarly, bulky ester groups on vinyl diazoacetates used in the synthesis of related heterocyclic systems resulted in poor yields, indicating a significant steric effect nih.gov.

| Substituent | Impact on Reaction | Reference |

| Ortho-substituent on aryl group | Diminished yield in annulation | nih.gov |

| Bulky tert-butyl or BHT ester groups | Poor yields in reactions with vinyl diazoacetates | nih.gov |

Isomerism and Tautomerism in 2H-Pyran-4(3H)-one Systems

Valence Isomerism with 1-Oxatrienes

A significant aspect of the chemistry of 2H-pyrans is their valence isomerism with open-chain (Z,Z)-1-oxatrienes. This is a reversible electrocyclic reaction involving a 6π-electron system. The position of the equilibrium between the cyclic 2H-pyran and the acyclic 1-oxatriene is influenced by various physicochemical factors, including the substitution pattern on the ring.

Tautomeric Equilibria in Substituted Pyranones

Tautomerism, the interconversion of constitutional isomers, is a possibility in 2H-pyran-4(3H)-one systems, particularly the keto-enol tautomerism involving the carbonyl group at the 4-position and an adjacent proton. The equilibrium between the keto form (2H-pyran-4(3H)-one) and its enol form (4-hydroxy-2H-pyran) is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Spectroscopic Characterization Techniques for 2 Vinyl 2h Pyran 4 3h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of vinyl pyranone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity and stereochemical details.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in the molecule. For vinyl pyranone analogues, the ¹H NMR spectrum exhibits characteristic signals for both the pyranone ring and the vinyl substituent.

The protons of the vinyl group typically appear as a set of doublets or doublet of doublets in the olefinic region of the spectrum. The coupling constants (J-values) between these protons are indicative of their geometric arrangement (cis or trans). For instance, in several (E)-2-(2-(dimethylamino)vinyl)-4H-pyran-4-one analogues, the vinyl protons show characteristic doublets with large coupling constants (³J = 12.6–13.3 Hz), confirming the E-configuration of the double bond. nih.gov

The protons on the pyranone ring also display distinct signals. For example, the protons at the C-3 and C-5 positions of the 4H-pyran-4-one ring often appear as doublets with a small coupling constant.

Table 1: Representative ¹H NMR Spectroscopic Data for 2-Vinyl-4H-pyran-4-one Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| (E)-2-(Tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | DMSO-d₆ | 7.26 (d, J = 13.2 Hz, =CH(β)), 5.77 (d, J = 2.1 Hz, CH), 5.62 (d, J = 2.1 Hz, CH), 4.82 (d, J = 13.2 Hz, =CH(α)), 2.90 (br. s, NMe₂), 1.23 (s, t-Bu) |

| 2,6-Bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | DMSO-d₆ | 7.29 (2H, d, J = 13.3 Hz, =CH(β)), 5.43 (2H, s, H-3, H-5), 4.75 (2H, d, J = 13.3 Hz, =CH(α)), 2.89 (12H, s, 2NMe₂) |

| 2-((E)-2-(Dimethylamino)vinyl)-6-((E)-4-methoxystyryl)-4H-pyran-4-one mdpi.com | DMSO-d₆ | 7.65 (2H, d, J=8.8 Hz), 7.51 (1H, d, J=13.2 Hz), 7.43 (1H, d, J=16.2 Hz), 6.99 (2H, d, J=8.8 Hz), 6.85 (1H, d, J=16.2 Hz), 6.00 (1H, d, J=2.1 Hz), 5.67 (1H, d, J=2.1 Hz), 4.88 (1H, d, J=13.2 Hz), 3.80 (3H, s), 2.96 (6H, s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment of each carbon.

In 2-vinyl-2H-pyran-4(3H)-one and its analogues, the carbonyl carbon (C-4) of the pyranone ring is characteristically found in the downfield region of the spectrum, typically above 170 ppm. mdpi.com Carbons of the vinyl group and the double bonds within the pyranone ring resonate in the olefinic region (approximately 100-150 ppm). libretexts.orgchemguide.co.uk The saturated carbons of the pyranone ring (C-2, C-3) appear further upfield.

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-Vinyl-4H-pyran-4-one Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (E)-2-(Tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | CDCl₃ | 180.5, 172.8, 165.8, 144.8, 108.9, 104.8, 88.0, 40.8 (br. s. NMe₂), 35.8, 28.1 |

| 2,6-Bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | DMSO-d₆ | 177.9, 163.5, 144.9, 103.2, 87.2, 40.0–41.0 (br. s) |

| 3-Bromo-2-methyl-6-((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | CDCl₃ | 173.6, 162.8, 161.7, 147.2, 110.7, 103.1, 87.1, 44.0, 38.3, 19.3 |

While ¹H and ¹³C NMR provide foundational structural data, two-dimensional (2D) NMR techniques are often employed to confirm complex structures and make unambiguous assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish ¹H-¹H correlations, revealing which protons are spin-coupled to each other. This is crucial for tracing the connectivity of protons within the vinyl group and the pyranone ring system.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton signal to its attached carbon.

Though specific 2D NMR data for this compound is not detailed in the provided context, the application of these techniques is a standard and essential practice in the structural verification of novel pyranone derivatives. imist.maresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org

For a compound like this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion upon ionization (e.g., by electron impact) can lead to characteristic fragment ions. Common fragmentation pathways for pyranones can include cleavage of bonds adjacent to the carbonyl group, loss of small neutral molecules like CO, or retro-Diels-Alder reactions, which break the pyranone ring. libretexts.orgmiamioh.edu The fragmentation pattern serves as a molecular fingerprint that can aid in structural identification.

For instance, the mass spectrum of the related compound 6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one (molecular weight: 168.23) shows a complex fragmentation pattern that helps to confirm its structure. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu It is a rapid and effective method for confirming the presence of key structural features in this compound.

The key functional groups and their expected IR absorption regions are:

Carbonyl (C=O) stretch: A strong, sharp absorption band is expected in the region of 1650-1760 cm⁻¹. For conjugated ketones like 4-pyrones, this peak typically appears at the lower end of the range. mdpi.compressbooks.pub

Alkene (C=C) stretch: Absorptions corresponding to the vinyl group and the double bond within the pyranone ring are expected around 1600-1680 cm⁻¹. bluffton.edu

C-O stretch: The ether linkage (C-O-C) within the pyran ring will show a strong absorption in the 1000-1300 cm⁻¹ region. pressbooks.pub

Table 3: Representative IR Absorption Frequencies for 2-Vinyl-4H-pyran-4-one Analogues

| Compound | Medium | Characteristic Absorption Bands (ν) in cm⁻¹ |

|---|---|---|

| (E)-2-(Tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | ATR | 2962, 1639 (C=O), 1564 (C=C), 1386, 1104 (C-O) |

| 2,6-Bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | ATR | 2990, 1640 (C=O), 1615, 1542 (C=C), 1360, 1095 (C-O) |

| (E)-3-(Furan-2-ylmethylene)dihydro-2H-pyran-4(3H)-one sharif.edu | Neat | 1675 (C=O), 1595 (C=C), 1263 (C-O) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and the unambiguous molecular formula of a compound. mdpi.com

While low-resolution MS provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For newly synthesized compounds like this compound and its analogues, HRMS is essential for confirming that the correct molecular formula has been achieved, thereby validating the identity of the substance. The experimental mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the structure.

Table 4: Representative HRMS Data for 2-Vinyl-4H-pyran-4-one Analogues

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2,6-Bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one nih.govmdpi.com | [M+H]⁺ | 235.1447 | 235.1448 |

| 3-Bromo-2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one nih.govmdpi.com | [M+H]⁺ | 313.0507 | 313.0550 |

| 3-Bromo-2-methyl-6-((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com | [M+H]⁺ | 258.0085 | 258.0130 |

Theoretical and Computational Studies of 2 Vinyl 2h Pyran 4 3h One

Quantum Chemical Calculations

No published data available.

No published data available.

No published data available.

Spectroscopic Property Prediction

No published data available.

No published data available.

Future computational research is needed to elucidate the theoretical properties of 2-Vinyl-2H-pyran-4(3H)-one. Such studies would provide valuable insights into its electronic structure, reactivity, and spectroscopic behavior, contributing to a more complete understanding of this and related pyranone compounds.

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational modeling and transition state analyses for the reactions of this compound derivatives are not extensively detailed in publicly available literature. However, experimental studies have identified the primary reactive pathways for closely related compounds, such as 2-(2-(dimethylamino)vinyl)-4-pyrones. These compounds are established as highly reactive substrates that readily undergo reactions like 1,6-conjugate addition/elimination and 1,3-dipolar cycloaddition/elimination without opening the pyrone ring mdpi.comnih.govnih.govsunderland.ac.uk.

Computational methods, particularly Density Functional Theory (DFT), have been successfully applied to understand reaction mechanisms in other pyranone systems. For instance, DFT studies have been employed to elucidate the Diels-Alder reaction mechanism for a series of 2H-pyran-2-ones, indicating a polar and asynchronous two-step mechanism researchgate.net. Similarly, DFT calculations have been used to investigate the stability of tautomeric forms of other novel pyran-2-one derivatives najah.edu. These examples highlight the utility of computational chemistry in modeling the reactivity of the pyranone core, though specific transition state analyses for the cycloaddition and conjugate addition reactions of the title compound's derivatives are not yet available.

Photophysical Property Investigations

The photophysical properties of vinyl-pyranone derivatives have been a subject of significant research interest, particularly for applications as fluorophores mdpi.comnih.gov. Theoretical investigations, including Time-Dependent Density Functional Theory (TD-DFT) calculations, have been performed to understand the nature of their electronic transitions and excited states mdpi.com.

Specific two-photon absorption (2PA) data for this compound or its common derivatives are not prominently featured in the researched literature. However, studies on structurally related compounds provide insight into their potential for nonlinear optical applications. A series of donor-acceptor-donor derivatives featuring a 4H-pyranylidene unit, which is structurally analogous to the pyranone core, were found to exhibit good 2PA properties researchgate.net. For these related chromophores, decoration of the 4H-pyranylidene moiety with a thiophene (B33073) ring resulted in high 2PA cross-section (σ2PA) values, particularly in the 900 to 1000 nm region researchgate.net.

Furthermore, the presence of a dimethylamine (B145610) group, as seen in the well-studied derivative 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one, is known to enhance nonlinear optical properties in other molecular systems. In acetamide-chalcone derivatives, for example, the addition of a dimethylamine group was shown to significantly increase the two-photon absorption cross-section nih.gov. This suggests that vinyl-pyranone derivatives featuring strong donor groups like dimethylamine are promising candidates for materials with significant 2PA properties.

Derivatives of this compound exhibit pronounced solvatochromism, where their absorption and emission spectra are highly dependent on the solvent's nature nih.gov. This phenomenon has been extensively studied for (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one and 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one mdpi.com.

For the mono-substituted derivative, a notable bathochromic (red) shift is observed in the absorption maximum in polar protic solvents like methanol (B129727) and ethanol (B145695) compared to aprotic solvents mdpi.com. A more significant effect is seen in the fluorescence emission. The fluorescence intensity increases dramatically in alcohols, which is accompanied by a significant increase in the fluorescence quantum yield (QY) mdpi.comnih.gov. For instance, the highest quantum yield for (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one was recorded in methanol mdpi.com. This behavior is attributed to the specific solvation of the pyrone's carbonyl oxygen in the excited state, which is influenced by intramolecular charge transfer (ICT) mdpi.com.

The prepared conjugated pyrone structures have been shown to have valuable photophysical properties, including large Stokes shifts (up to 204 nm) and good quantum yields (up to 28%) mdpi.comnih.gov.

Table 1: Photophysical Data for (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one in Various Solvents

| Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (nm) | Quantum Yield (QY) % |

|---|---|---|---|---|

| n-Hexane | 334 | 385 | 51 | 0.1 |

| Toluene | 344 | 403 | 59 | 0.1 |

| Chloroform | 350 | 406 | 56 | 0.1 |

| Acetonitrile (B52724) | 340 | 389 | 49 | 0.1 |

| DMSO | 346 | 372 | 26 | 0.1 |

| Isopropanol | 356 | 424 | 68 | 0.6 |

| Ethanol | 361 | 432 | 71 | 1.4 |

Data sourced from Obydennov et al., 2022 mdpi.com.

Table 2: Photophysical Data for 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one in Various Solvents

| Solvent | Abs. λmax (nm) | Em. λmax (nm) | Stokes Shift (nm) | Quantum Yield (QY) % |

|---|---|---|---|---|

| n-Hexane | 390 | 462 | 72 | 4.1 |

| Toluene | 400 | 480 | 80 | 3.3 |

| Chloroform | 404 | 490 | 86 | 2.3 |

| Acetonitrile | 396 | 485 | 89 | 2.3 |

| DMSO | 402 | 495 | 93 | 2.5 |

| Isopropanol | 410 | 500 | 90 | 11 |

| Ethanol | 414 | 502 | 88 | 21 |

Data sourced from Obydennov et al., 2022 mdpi.com.

Advanced Applications of 2 Vinyl 2h Pyran 4 3h One in Chemical Sciences

Building Blocks in Organic Synthesis

The inherent reactivity of the 2-vinyl-2H-pyran-4(3H)-one scaffold makes it a powerful tool for synthetic chemists. The conjugated system and the presence of multiple functional groups allow for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Precursors for Complex Heterocyclic Systems

Derivatives of this compound, such as 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, serve as highly reactive substrates for the synthesis of more complex heterocyclic systems. These compounds can undergo a range of reactions, including 1,6-conjugate addition/elimination and 1,3-dipolar cycloaddition/elimination, without opening the pyranone ring. researchgate.netacs.org This reactivity allows for the selective formation of novel heterocyclic structures.

One notable application is the synthesis of isoxazolyl-substituted 4-pyrones. Through a cycloaddition reaction, the vinyl portion of the molecule can react with a 1,3-dipole, leading to the formation of a new five-membered heterocyclic ring attached to the pyranone core. researchgate.net This strategy provides a direct route to complex, fused, and spiro-heterocyclic systems that are of interest in medicinal chemistry and materials science. The reactivity of these vinylpyranone derivatives is summarized in the table below.

| Reaction Type | Reactant | Resulting Heterocyclic System | Reference |

| 1,6-Conjugate Addition/Elimination | N-nucleophiles (e.g., aniline) | Substituted aminovinyl pyranones | researchgate.net |

| 1,3-Dipolar Cycloaddition/Elimination | Nitrile oxides | Isoxazolyl-substituted pyranones | researchgate.net |

Intermediates in Natural Product Synthesis

The 2H-pyran-4-one core is a common structural motif found in a variety of natural products, many of which exhibit significant biological activities. rsc.orgmdpi.comresearchgate.net While a direct total synthesis of a natural product commencing from this compound is not extensively documented in the reviewed literature, the synthesis of natural products containing the pyranone ring is a testament to the importance of this scaffold. mdpi.com For instance, the fungal metabolite hispidin, which possesses a styryl pyrone structure, is involved in the bioluminescence of certain fungi. acs.org The general strategies for synthesizing vinyl-substituted 4-pyrones often involve the functionalization of a pre-existing methyl-substituted pyrone, for example, through aldol (B89426) condensation with aldehydes or the Horner-Wadsworth–Emmons reaction. researchgate.netacs.org These methods highlight the significance of the vinylpyranone structure as a key synthetic target en route to complex natural products.

Examples of natural product classes containing the 2H-pyran-4-one scaffold include:

Polyketides: A large and diverse class of natural products with a wide range of biological activities.

Fungal Metabolites: Many fungi produce pyranone-containing compounds with interesting properties, such as antibiotic and antifungal activities. researchgate.net

Scaffolds for Drug Discovery (excluding clinical human trials)

The concept of "privileged structures" in medicinal chemistry identifies molecular scaffolds that can bind to multiple biological targets, making them valuable starting points for drug discovery. pherobase.com The pyran scaffold is considered one such privileged structure due to its presence in numerous bioactive natural products and synthetic compounds. rsc.org Pyran derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. rsc.orgnih.gov

The this compound core, with its potential for diverse functionalization, represents an attractive scaffold for the development of new therapeutic agents. In a notable study, a series of 2H-pyran-2-one derivatives were designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov Although the specific vinyl-substituted analog was not the most potent in that particular study, the research underscores the utility of the 2H-pyran-2-one scaffold in generating libraries of compounds for biological screening. One of the synthesized compounds, 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one, showed inhibitory activity against HIV-infected cell cultures. nih.gov Furthermore, another derivative from the same study, 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one, demonstrated significant cytotoxic activity against murine leukemia and human cervix carcinoma cell lines, highlighting the potential of this scaffold in anticancer drug discovery. nih.gov

The following table summarizes the reported biological activities of some 2H-pyran-2-one derivatives, illustrating the potential of this scaffold in drug discovery.

| Compound Derivative | Biological Activity | Cell Lines/Target | IC50/EC50 | Reference |

| 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | Anti-HIV | CEM cell cultures | 25-50 µM | nih.gov |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | Cytotoxic | L1210 murine leukemia | 0.95 µM | nih.gov |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | Cytotoxic | HeLa cervix carcinoma | 2.9 µM | nih.gov |

Materials Science Applications

The unique electronic and photophysical properties of the this compound system have led to its exploration in the field of materials science, particularly in the development of advanced optical and fabrication materials.

Development of Fluorophores and Dyes

Derivatives of this compound have shown significant promise as novel fluorophores. researchgate.net The introduction of an enamino group at the vinyl position creates a push-pull system that can give rise to interesting photophysical properties. acs.org These compounds can exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. researchgate.net Specifically, enamino-substituted 4-pyrones have been found to show a strong increase in fluorescence intensity in alcoholic solvents. researchgate.net

Research on 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one derivatives has demonstrated their potential for the design of novel merocyanine (B1260669) fluorophores. researchgate.net These compounds can exhibit large Stokes shifts (up to 204 nm) and good quantum yields (up to 28%). researchgate.net The photophysical properties of these compounds can be tuned by modifying the substituents on the pyranone ring and the vinyl group, making them versatile for various applications in sensing and imaging.

The table below presents some of the key photophysical properties of a representative enamino-substituted 4-pyrone.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) | Reference |

| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Dichloromethane | 340 | 450 | 110 | 1.1 | researchgate.net |

| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Ethanol (B145695) | 361 | 511 | 150 | 11.2 | researchgate.net |

| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Methanol (B129727) | 363 | 516 | 153 | 14.5 | researchgate.net |

Photoinitiators for Advanced Fabrication (e.g., 3D Nanoprinting)

Recent advancements in materials science have identified 4H-pyranylidene derivatives, which are structurally related to this compound, as highly efficient photoinitiators for two-photon laser printing (2PLP), also known as 3D nanoprinting. These compounds exhibit good two-photon absorption properties, which is a key requirement for high-resolution 3D fabrication.

In a study on donor-acceptor-donor derivatives bearing a 4H-pyranylidene unit, it was found that these chromophores showed superior performance as photoinitiators for 2PLP at 780 nm compared to a commonly used commercial photoinitiator. The efficiency of these photoinitiators allows for faster printing speeds at lower laser powers and lower concentrations of the photoinitiator. This research highlights the significant potential of this class of compounds in the field of advanced manufacturing and 3D nanoprinting.

Catalysis and Organocatalysis

The unique structural attributes of this compound, featuring a reactive vinyl group, a heterocyclic pyranone core, and a carbonyl functional group, position it as a molecule of significant interest in the field of catalysis. Its potential extends to both serving as a ligand scaffold in metal-catalyzed reactions and acting as a versatile substrate in organocatalytic transformations.

Ligand Design in Metal-Catalyzed Reactions

While the direct application of this compound as a ligand in metal-catalyzed reactions is not extensively documented in dedicated studies, its molecular framework presents several features that suggest its potential for ligand design. The oxygen atoms within the pyranone ring and the carbonyl group can act as coordination sites for metal centers. Furthermore, the vinyl group offers a site for potential modification to introduce additional coordinating moieties, allowing for the synthesis of novel bidentate or multidentate ligands.

The broader class of vinyl-containing heterocycles has been successfully employed in metal-catalyzed reactions, often as substrates, which underscores the compatibility of such structures with metallic catalysts. For instance, ruthenium-catalyzed reactions have been developed for the synthesis of pyranones from acrylic acids and ethyl glyoxylate organic-chemistry.orgresearchgate.net. These reactions demonstrate that the pyranone core can be constructed in the presence of a metal catalyst, suggesting that the pyranone structure itself is stable under these catalytic conditions and could potentially be part of a ligand system.

Moreover, the reactivity of vinyl groups in the presence of transition metals is well-established. For example, ruthenium has been shown to catalyze the β-selective alkylation of vinylpyridines with aldehydes and ketones. This highlights the ability of a metal catalyst to activate a vinyl group on a heterocyclic ring, a principle that could be harnessed in the design of catalytic cycles where a vinyl-pyranone ligand plays an active role.

The development of new catalytic systems often relies on the synthesis of novel ligands that can fine-tune the steric and electronic properties of a metal center. The this compound scaffold offers a starting point for the rational design of such ligands, where modifications to the pyranone ring or the vinyl group could lead to catalysts with enhanced activity, selectivity, and stability.

Substrates in Organocatalytic Transformations

In contrast to its nascent role in ligand design, the utility of vinyl pyranone derivatives as substrates in organocatalytic transformations is more established. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative to metal-based catalysis. The electrophilic and nucleophilic centers within this compound make it an excellent candidate for a variety of organocatalytic reactions.

One notable area of application is in cycloaddition reactions. The vinyl group can act as a dienophile or a diene, participating in Diels-Alder reactions to construct complex polycyclic systems. The enantioselective organocatalytic intramolecular Diels-Alder reaction has been successfully employed in the synthesis of solanapyrone D, a natural product containing a pyranone ring nih.gov. This demonstrates the potential for organocatalysts to control the stereochemistry of reactions involving pyranone-containing substrates.

Furthermore, the synthesis of 2H-pyran-2-ones from (E)-β-chlorovinyl ketones can be achieved using a combination of a Brønsted base (Et3N) and a Lewis base (PPh3) as organocatalysts nih.gov. This transformation proceeds through a soft α-vinyl enolization to form a mdpi.comcumulenol intermediate, which then undergoes isomerization or cyclization in the presence of a nucleophile to yield the pyranone product nih.gov. This highlights the ability of organocatalysts to mediate the formation of the pyranone ring itself.

The reactivity of vinyl groups on heterocyclic systems has also been explored in the context of organocatalytic asymmetric [2+4] cycloadditions. For example, 3-vinylindoles have been shown to act as dienophiles in reactions with oxa-dienes, catalyzed by chiral phosphoric acids mdpi.com. This provides a precedent for the potential of this compound to participate in similar enantioselective cycloadditions, leveraging the vinyl group as a key reactive handle.

Below are tables detailing research findings on the use of vinyl pyranone-related structures as substrates in catalytic reactions.

Table 1: Organocatalytic Synthesis of 2H-Pyran-2-ones from (E)-β-Chlorovinyl Ketones

| Entry | Brønsted Base | Lewis Base (mol%) | Nucleophile | Product | Yield (%) |

| 1 | Et3N | PPh3 (10) | - | 1,3-Dienone | 87 |

| 2 | Et3N | PPh3 (10) | Methyl Cyanoacetate | 2H-Pyran-2-one | 75 |

Data sourced from a study on the eliminative reaction pathways of (E)-β-chlorovinyl ketones nih.gov.

Table 2: Enantioselective Organocatalytic Intramolecular Diels-Alder Reaction for Solanapyrone D Synthesis

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Imidazolidinone | Tethered diene-enal | CH2Cl2 | -78 | 85 | 93 |

Data related to the asymmetric synthesis of the marine metabolite solanapyrone D nih.gov.

Mechanistic Investigations of Reactions Involving 2 Vinyl 2h Pyran 4 3h One

Elucidation of Cyclization Mechanisms

The conjugated diene system inherent in vinyl pyrones makes them suitable substrates for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. The specific mechanism of cyclization is highly dependent on the reacting partner and reaction conditions.

Diels-Alder [[4+2] Cycloaddition] Reactions: In the context of Diels-Alder reactions, vinyl pyrone derivatives can act as the diene component, reacting with various dienophiles. masterorganicchemistry.com Mechanistic studies on analogs such as 4-vinyl-2H-1-benzopyran-2-ones (vinylcoumarins) have shown that they undergo thermal Diels-Alder cycloadditions with electron-poor dienophiles. itn.ptresearchgate.net The reaction involves the formation of a new six-membered ring. For instance, the reaction of a vinylcoumarin with dimethyl acetylenedicarboxylate (B1228247) proceeds via a cycloaddition, which is then followed by a spontaneous oxidation-aromatization to yield a stable polycyclic product. itn.pt Similarly, reactions with dienophiles like 1,4-benzoquinone (B44022) can lead to complex trione (B1666649) structures. researchgate.net The driving force for subsequent rearrangements or eliminations following the initial cyclization is often the reformation of a fully conjugated, aromatic system. itn.pt

1,3-Dipolar Cycloaddition Reactions: Derivatives such as 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones have been shown to participate in 1,3-dipolar cycloaddition reactions. This type of mechanism involves a 1,3-dipole reacting with the vinyl group (a dipolarophile) to form a five-membered ring. These reactions often proceed with an elimination step, ultimately leading to the substitution of a group on the vinyl moiety. semanticscholar.org

[3+3] and [2+3] Annulations: Other cyclization pathways have been explored using different catalytic systems. For example, rhodium(II)-catalyzed reactions of related cyclic systems with vinyl diazoacetates can proceed via a [3+3]-annulation mechanism, producing bicyclic products with high diastereoselectivity. nih.gov This process is proposed to involve the generation of a vinyl carbenoid species which then reacts with the pyrone analog. nih.gov Furthermore, dual-copper-catalyzed enantioselective [2+3] cycloadditions have been developed for 4-hydroxyl pyrones, providing access to optically pure dihydrofuro[3,2-c]coumarin derivatives. acs.org

Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are fundamental to understanding reaction mechanisms, though they are often transient and challenging to observe directly. Their existence is typically inferred from product structures, kinetic data, and computational studies.

In the Diels-Alder reactions of vinylcoumarins, the initial cycloadduct is a key, albeit often unstable, intermediate. Subsequent transformations, such as a itn.ptnih.gov-proton shift or elimination of a leaving group, occur from this intermediate to generate the final, more stable aromatic product. itn.pt The stereochemistry of the final product provides insight into the endo or exo nature of the transition state of the initial cycloaddition. itn.pt

For nucleophilic additions, particularly 1,6-conjugate additions, the reaction proceeds through a charged intermediate. The nucleophilic attack on the extended conjugated system generates a resonance-stabilized enolate, which then undergoes protonation or further reaction to yield the final product.

In reactions catalyzed by Lewis acids, the formation of vinyl carbocation intermediates has been proposed. These highly reactive species can be generated from vinyl tosylates or triflates and can engage in intramolecular Friedel-Crafts reactions to form cyclic systems. nih.gov Another proposed reactive intermediate in the cycloaddition reactions of certain pyranone derivatives, such as kojic acid, is the oxidopyrylium ylid, which is formed in situ and undergoes [5+2] cycloaddition. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways

The pathway of a reaction involving vinyl pyrones can be selectively directed by the careful choice of catalysts and reagents. These external agents can influence which of the several possible reactive sites on the molecule is engaged.

Catalysis in Cycloadditions: While thermal conditions are often sufficient for Diels-Alder reactions of some vinyl pyrone analogs, attempts to use common Lewis acid catalysts like AlCl₃, ZnCl₂, or BF₃·Et₂O have proven ineffective in certain cases, yielding no positive results. itn.pt However, in other systems, such as the Diels-Alder reactions of vinylazaarenes, Lewis acid promotion has been shown to dramatically increase yields and improve regioselectivity compared to thermal variants. nih.gov This highlights that the influence of a catalyst is highly substrate-dependent. Specific transition metals are also employed; for example, rhodium(II) octanoate (B1194180) is the preferred catalyst for [3+3]-annulations involving vinyl diazoacetates. nih.gov Palladium catalysts are used in tandem [3+1+1] cyclizations of related vinyl oxiranes. rsc.org

Reagents in Nucleophilic Additions: The nature of the nucleophile is critical in determining the reaction outcome. In reactions with 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one, various N-nucleophiles like aniline (B41778) or benzylamine (B48309) can be used to achieve substitution of the dimethylamino group under thermal conditions. semanticscholar.org Grignard reagents (organomagnesium halides) are powerful carbon nucleophiles that typically engage in 1,6-conjugate addition with pyrone-based Michael acceptors. nih.govwikipedia.org The reaction pathway of Grignard reagents can be further modified. For instance, the addition of copper(I) salts can promote 1,4-addition, showcasing how a co-reagent can switch the regioselectivity of the nucleophilic attack. wikipedia.org

Kinetic and Thermodynamic Aspects of Transformations

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. jackwestin.com Under kinetic control, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway), whereas under thermodynamic control, the major product is the most stable one, which predominates after the system reaches equilibrium. wikipedia.orglibretexts.org Reaction conditions such as temperature and time are key determinants of which regime is dominant. uc.edu

A clear example of this principle can be observed in the nucleophilic 1,6-addition of Grignard reagents to pyrone derivatives like methyl coumalate. researchgate.net

Kinetic Control: At low temperatures, the reaction is essentially irreversible. The product that forms more rapidly, known as the kinetic product, will be the major isomer isolated. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initially formed kinetic product to revert to the starting materials or an intermediate and then react via the higher activation energy pathway to form the more stable thermodynamic product. masterorganicchemistry.com Given enough time at a sufficiently high temperature, the reaction mixture will equilibrate to a composition that reflects the relative thermodynamic stabilities of the products. wikipedia.org

The interplay between these factors is crucial for synthetic planning, as illustrated by the selective formation of different isomers based on reaction temperature.

| Temperature (°C) | Reaction Time | Major Product Type | Product Ratio (Kinetic:Thermodynamic) | Governing Principle |

|---|---|---|---|---|

| -78 | Short | Kinetic | >95 : <5 | Kinetic Control |

| 25 | Short | Kinetic | ~70 : 30 | Mixed Control |

| 80 | Long | Thermodynamic | <10 : >90 | Thermodynamic Control |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Diversification

The diversification of the 2-vinyl-4-pyrone structure is paramount for exploring its structure-activity relationships and developing new applications. While traditional methods such as aldol (B89426) condensation and the Horner-Wadsworth–Emmons reaction have been employed for creating 2-vinyl-substituted 4-pyrones, recent research points toward more efficient and versatile strategies. mdpi.com

A significant emerging methodology involves the enamination of 2-methyl-4-pyrones with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.comnih.gov This approach yields highly reactive 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one intermediates, which serve as powerful building blocks for further functionalization. mdpi.comnih.govurfu.rusunderland.ac.uk This strategy allows for the straightforward construction of a new class of conjugated pyrans. mdpi.comnih.gov

Future explorations are likely to focus on expanding the synthetic toolkit to include:

Domino and Multi-Component Reactions: Metal-free domino strategies, which involve sequential pericyclic reactions, could offer a rapid and atom-economical route to complex pyran structures. nih.gov Similarly, one-pot multi-component reactions that create multiple covalent bonds in a single operation are being developed for related pyran scaffolds and could be adapted for vinylpyranone synthesis. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a green, rapid, and high-yield methodology for producing pyran-2,4-dione scaffolds. jyu.firesearchgate.net Applying this technology to the synthesis of 2-Vinyl-2H-pyran-4(3H)-one derivatives could significantly accelerate the discovery of new compounds by reducing reaction times and improving energy efficiency.

Catalytic Approaches: The development of novel catalysts, including photocatalysts and organocatalysts, could enable new transformations and provide access to previously inaccessible derivatives. researchgate.net For instance, photocatalytic cascade cyclizations have been used to create fused pyran derivatives and could be explored for novel annulation strategies. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The vinyl and pyranone moieties of the core structure offer a rich landscape for exploring chemical reactivity. A key area of emerging research focuses on the unique reactivity of derivatives such as 2-(2-(Dimethylamino)vinyl)-4-pyrones. These compounds have been identified as highly reactive substrates that can undergo selective transformations without the opening of the stable pyrone ring. mdpi.comnih.gov

Key reactivity patterns that are being explored include:

1,6-Conjugate Addition/Elimination: Nucleophiles can attack the vinyl group in a 1,6-conjugate addition fashion, followed by the elimination of the dimethylamino group. This allows for the functionalization of the vinyl side chain with various aliphatic and aromatic amines. mdpi.com

1,3-Dipolar Cycloaddition/Elimination: These substrates can react with 1,3-dipoles, leading to cycloaddition followed by elimination, which provides a convenient route to novel heterocyclic-substituted 4-pyrones, such as isoxazolyl-substituted derivatives. mdpi.comnih.gov

This selective reactivity provides a robust platform for creating a diverse library of conjugated and push-pull systems for further investigation. mdpi.com

| Reaction Type | Reactant | Outcome | Reference |

| 1,6-Conjugate Addition | Aliphatic/Aromatic Amines | Substitution of the dimethylamino group, functionalization of the vinyl side chain | mdpi.com |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles | Formation of new heterocyclic rings (e.g., isoxazole) attached to the pyrone core | mdpi.comnih.gov |

Future research will likely delve into less conventional transformations. For example, modifying the vinyl group to a vinyl azide (B81097) could introduce the unique reactivity of this functional group, which includes transformations via iminyl radicals, 2H-azirines, and various cyclization pathways to generate a wide array of nitrogen-containing heterocycles. nih.gov

Advanced Functional Material Development

The conjugated electronic structure of this compound derivatives makes them highly attractive candidates for the development of advanced functional materials, particularly in the field of optics and electronics. Research has demonstrated that conjugated 4-pyrone structures synthesized from these scaffolds possess valuable photophysical properties. mdpi.comnih.gov

Key findings include:

Fluorogenic Properties: Certain derivatives exhibit significant fluorescence with large Stokes shifts (up to 204 nm) and good quantum yields (up to 28%), making them suitable for use as fluorophores. mdpi.comnih.gov

Solvatochromism: A notable characteristic of some enamino-substituted 4-pyrones is their solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. mdpi.com A strong increase in fluorescence intensity is often observed in alcoholic solvents. mdpi.comnih.gov

These properties are crucial for the design of novel merocyanine (B1260669) fluorophores and sensors. mdpi.com The sensitivity of their fluorescence to the local environment could be harnessed for chemical sensing applications.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Dichloromethane | 334 | 430 | 96 |

| Acetonitrile (B52724) | 336 | 467 | 131 |

| DMSO | 350 | 510 | 160 |

| Ethanol (B145695) | 361 | 565 | 204 |

| Methanol (B129727) | 363 | 557 | 194 |

| Data for compound (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one mdpi.com |

Future work in this area will focus on fine-tuning these photophysical properties through systematic structural modifications to develop materials for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and fluorescent probes for biological imaging.

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on green and sustainable practices. The integration of flow chemistry and microreactor technology with the synthesis of pyranone derivatives is a promising future direction that aligns with these principles. beilstein-journals.orgrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. beilstein-journals.orgresearchgate.net

While specific flow syntheses for this compound have not yet been extensively reported, the established synthetic routes are well-suited for adaptation to continuous-flow systems. For example, reactions involving highly reactive or thermally unstable intermediates can be performed more safely and efficiently in a microreactor. beilstein-journals.org

Future research will likely focus on:

Developing Continuous-Flow Processes: Translating key synthetic steps, such as the enamination with DMF-DMA, into a continuous-flow process to improve yield, purity, and safety.

Utilizing Greener Solvents and Catalysts: Integrating flow systems with more sustainable solvents and recyclable catalysts to reduce the environmental impact of the synthesis.

Process Intensification: Leveraging the advantages of microreactors to intensify the production process, enabling the rapid and on-demand synthesis of pyranone derivatives. researchgate.net

Furthermore, other green techniques like microwave-assisted synthesis, which has already been proven effective for related pyran scaffolds, can be further explored to create more sustainable and efficient manufacturing processes. jyu.fi

Computational Design and Prediction for Pyranone Derivatives

In silico methods are becoming indispensable tools for accelerating the discovery and development of new molecules. Computational chemistry offers the ability to predict the properties of novel this compound derivatives before their synthesis, thereby guiding experimental efforts and reducing costs.

Emerging applications of computational design in this field include:

Prediction of Biological Activity: Software tools like PASS (Prediction of Activity Spectra for Substances) and PharmaExpert can be used to predict the potential pharmacological activities, mechanisms of action, and toxicity profiles of new pyranone derivatives. nih.govresearchgate.net This approach has been successfully used to identify pyranopyrazole derivatives with potential anti-inflammatory activity, which was later confirmed experimentally. nih.gov

Molecular Docking: Docking simulations can elucidate the binding modes of pyranone derivatives with biological targets such as enzymes or receptors. nih.govnih.gov This is crucial for structure-based drug design and for understanding the molecular basis of a compound's activity.

ADME Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of potential drug candidates can be predicted using computational models like the SwissADME web tool, helping to identify compounds with good bioavailability. nih.gov

Materials Property Prediction: For materials science applications, computational methods can predict electronic and photophysical properties. Furthermore, techniques like Hirshfeld analysis can be used to understand and quantify the intermolecular interactions that govern crystal packing and stability, which is essential for the rational design of functional organic materials. researchgate.net

The synergy between computational prediction and experimental synthesis will be a powerful engine for future innovation, enabling the targeted design of this compound derivatives with optimized properties for specific applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Vinyl-2H-pyran-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves aldol condensation or Claisen-Schmidt reactions. For example, analogous dihydro-2H-pyran derivatives are synthesized by reacting aldehydes with ketones (e.g., 3-pentanone) under basic conditions (e.g., KOH in ethanol) . Reaction parameters like solvent polarity, temperature (60–80°C), and base strength directly impact cyclization efficiency and yield. For instance, ethanol as a solvent facilitates proton transfer in KOH-mediated reactions, improving ring closure . HRMS (High-Resolution Mass Spectrometry) is critical for confirming molecular ion peaks (e.g., m/z 327.1596 for a related compound) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm vinyl group signals (e.g., δ 5.0–6.5 ppm for vinyl protons) and carbonyl resonance (δ ~200 ppm for C=O) . For example, NMR peaks at δ 7.31–7.18 ppm (aromatic protons) and δ 13.31 ppm (hydroxy group) were used to validate a pyran-2-one derivative .

- HRMS : Validate molecular formula (e.g., CHO) with exact mass measurements (e.g., [M+H] at m/z 327.1596) .

- IR : Confirm functional groups (e.g., C=O stretch at ~1717 cm) .

Advanced Research Questions